molecular formula C13H15N5O4S B8258974 2-(6-Amino-2-prop-2-ynylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

2-(6-Amino-2-prop-2-ynylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Cat. No.: B8258974
M. Wt: 337.36 g/mol
InChI Key: DOQVBNTWSDZPPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Amino-2-prop-2-ynylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is a complex organic compound that belongs to the class of nucleoside analogs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Amino-2-prop-2-ynylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol typically involves multi-step organic reactions. The process may start with the preparation of the purine base, followed by the introduction of the prop-2-ynylsulfanyl group. The final steps usually involve the formation of the oxolane ring and the hydroxymethyl group. Common reagents used in these reactions include alkylating agents, reducing agents, and protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(6-Amino-2-prop-2-ynylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the purine base or the oxolane ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the amino or sulfanyl groups.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures, inert atmospheres, and specific solvents to ensure selectivity and yield.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group may yield formyl or carboxyl derivatives, while substitution reactions can introduce various functional groups to the purine base.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

    Biology: Studied for its interactions with enzymes and nucleic acids.

    Medicine: Potential antiviral or anticancer agent due to its ability to interfere with nucleic acid synthesis.

    Industry: Used in the development of pharmaceuticals or as a precursor for other bioactive compounds.

Mechanism of Action

The mechanism of action of 2-(6-Amino-2-prop-2-ynylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol typically involves its incorporation into nucleic acids, leading to the disruption of DNA or RNA synthesis. This can inhibit the replication of viruses or the proliferation of cancer cells. The compound may also interact with specific enzymes, blocking their activity and further contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-Amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
  • 2-(6-Amino-2-methylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Uniqueness

Compared to similar compounds, 2-(6-Amino-2-prop-2-ynylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol may exhibit unique properties due to the presence of the prop-2-ynylsulfanyl group. This group can influence the compound’s reactivity, stability, and biological activity, making it a valuable subject for further research.

Properties

IUPAC Name

2-(6-amino-2-prop-2-ynylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O4S/c1-2-3-23-13-16-10(14)7-11(17-13)18(5-15-7)12-9(21)8(20)6(4-19)22-12/h1,5-6,8-9,12,19-21H,3-4H2,(H2,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOQVBNTWSDZPPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.